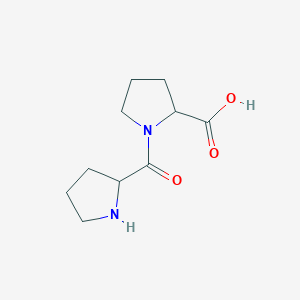

1-(Pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1-(pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c13-9(7-3-1-5-11-7)12-6-2-4-8(12)10(14)15/h7-8,11H,1-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCOTTLHDJWHRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60294761, DTXSID40902357 | |

| Record name | Pro-Pro | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_1597 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40902357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20488-28-2 | |

| Record name | NSC97940 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pro-Pro | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis typically involves the formation of the pyrrolidine ring followed by the introduction of carbonyl and carboxylic acid functional groups at the 1- and 2-positions, respectively. A common approach is the cyclization of appropriate amine and carboxyl-containing precursors under controlled acidic or basic conditions, often with catalytic assistance. This method allows for the formation of the bicyclic structure characteristic of 1-(Pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid.

Stepwise Functionalization

- N-acylation of Pyrrolidine Derivatives : Starting from L-proline or its derivatives, N-acylation with acyl chlorides (e.g., chloroacetyl chloride) is performed to introduce carbonyl functionality on the nitrogen atom.

- Conversion of Carboxylic Acid to Other Functional Groups : Subsequent transformations include converting the carboxylic acid moiety into amides or nitriles, which are key intermediates in further functionalization steps.

Example: Preparation of 1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid

A detailed synthetic route reported involves:

- Reacting L-proline with chloroacetyl chloride in tetrahydrofuran (THF) at reflux for 2 hours to yield 1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid with an 81% yield.

- The reaction is typically followed by aqueous work-up and organic extraction to isolate the product.

Advanced Preparation Techniques and Yields

A multi-step synthetic sequence has been developed to prepare derivatives related to this compound with improved efficiency:

| Step | Reaction Description | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | N-acylation of L-proline with chloroacetyl chloride | THF, reflux, 2 h | 81 | Efficient and rapid compared to previous methods |

| 2 | Conversion of acid to amide intermediate | Dicyclohexylcarbodiimide (DCC), dichloromethane, room temp | 52 | Avoids aqueous work-up, improves purity |

| 3 | Dehydration of amide to nitrile derivative | Trifluoroacetic anhydride, THF, 0-5°C to room temp | 83 | High purity product obtained |

This sequence avoids complex protection/deprotection steps and aqueous work-up complications, enhancing overall synthetic efficiency.

Catalytic and Reaction Conditions

- Catalysts and Reagents : Use of dicyclohexylcarbodiimide (DCC) for amide formation and trifluoroacetic anhydride for dehydration steps are critical for high yields and purity.

- Reaction Atmosphere : Nitrogen atmosphere is maintained during sensitive steps to prevent side reactions.

- Temperature Control : Low temperatures (0–5 °C) are employed during sensitive transformations to control reaction rates and selectivity.

Industrial and Scale-Up Considerations

Industrial synthesis of pyrrolidine-2-carboxylic acid derivatives, including this compound, focuses on optimizing reaction parameters for scalability:

- Use of continuous flow reactors to precisely control temperature and reaction time.

- Selection of solvents and catalysts that maximize yield while minimizing impurities.

- Implementation of automated purification techniques to ensure product consistency and high purity.

Summary Table of Preparation Methods

Research Findings and Notes

- The synthetic route starting from L-proline is practical and cost-effective compared to routes requiring protected intermediates.

- Avoiding aqueous work-up during amide formation reduces product loss due to solubility issues.

- The presence of rotamers (cis/trans amide forms) has been confirmed by NMR spectroscopy, influencing the characterization process.

- The synthetic intermediates are key to producing biologically active compounds such as DPP-IV inhibitors, underscoring the pharmaceutical relevance of these methods.

Análisis De Reacciones Químicas

Types of Reactions

1-(Pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that are crucial in catalysis and materials science .

Biology

The compound is utilized in biological research for:

- Studying Enzyme Mechanisms : It acts as a probe for understanding enzyme activities and interactions.

- Immune Modulation : Research indicates that it can enhance the expression of immune checkpoint proteins like PD-L1, contributing to cancer immunotherapy strategies .

Medicine

In medicinal chemistry, 1-(Pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid is being investigated for:

- Antimicrobial Activity : Studies show potential against various bacterial strains.

- Anticancer Properties : It has demonstrated efficacy in regulating tumor microenvironments and modulating immune responses .

Industry

The compound finds applications in developing new materials and as an intermediate in pharmaceutical synthesis. Its unique properties make it suitable for creating innovative drug formulations and therapeutic agents .

Case Study 1: Hydroxyproline Metabolism

A study demonstrated that derivatives like this compound could enhance PD-L1 expression when stimulated by interferon-gamma (IFN-γ). This finding indicates broad potential for therapeutic applications in immunotherapy across various cell types .

Case Study 2: Anticancer Properties

Research on cancer treatment strategies has shown that this compound can regulate PD-L1 expression, suggesting its utility in developing immunotherapeutic agents targeting tumor microenvironments .

Mecanismo De Acción

The mechanism of action of 1-(Pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound can inhibit or activate biological pathways, leading to various physiological effects .

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of Pyrrolidine-2-carboxylic Acid Derivatives

Key Observations:

- Solubility Trends: The hydrochloride salt of 1-(pyrimidin-2-yl)pyrrolidine-2-carboxylic acid exhibits high aqueous solubility due to ionic dissociation, whereas the chloropyrrole analog () likely has reduced solubility due to hydrophobic effects . The target compound’s moderate solubility aligns with other carboxylic acid derivatives, as noted for 1-(3-carboxypropanoyl)pyrrolidine-2-carboxylic acid .

- Bioactivity : Substituents like the 3-carboxyphenyl group in confer selective binding to glutamate receptors, highlighting how electronic and steric effects modulate pharmacological profiles. In contrast, the cyclopentane substituent () may hinder receptor access due to bulkiness.

Actividad Biológica

1-(Pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid, also known by its CAS number 16652-71-4, is a proline derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆ClNO₂ |

| Molecular Weight | 241.71 g/mol |

| Density | 1.121 g/cm³ |

| Boiling Point | 309 °C |

| Melting Point | 148-151 °C |

| Water Solubility | Miscible |

This compound's physical and chemical properties make it suitable for various biochemical applications, particularly in the context of life sciences research .

Recent studies have highlighted several biological activities associated with this compound. Notably, it has been shown to influence immune responses and cancer cell behavior:

- Immune Modulation : Research indicates that proline derivatives can enhance the expression of immune checkpoint proteins such as PD-L1. This modulation is crucial in understanding how tumors evade immune detection, with implications for cancer therapies .

- Inhibition of Autophagy : The compound has been linked to the inhibition of autophagic flux, which plays a role in regulating cellular responses to stress and inflammation. This mechanism may contribute to its effects on PD-L1 expression in myeloid and cancer cells .

Case Studies

A case study involving hydroxyproline metabolism demonstrated that derivatives like this compound could enhance PD-L1 expression when stimulated by interferon-gamma (IFN-γ). The study found that this enhancement was significant across various cell types, indicating a broad potential for therapeutic applications in immunotherapy .

Research Findings

Research findings suggest that the biological activity of this compound may extend beyond immune modulation:

- Anticancer Properties : The ability to regulate PD-L1 expression suggests potential applications in cancer treatment, particularly in immunotherapy strategies targeting tumor microenvironments .

- Ergogenic Effects : As a proline derivative, it may also serve as an ergogenic aid, influencing physical performance and recovery during exercise through modulation of anabolic hormone secretion .

Comparative Analysis with Other Proline Derivatives

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

This table illustrates that while there are various proline derivatives with distinct activities, the specific modulation of immune checkpoints by this compound positions it uniquely within therapeutic contexts.

Q & A

Q. What synthetic methodologies are optimal for preparing 1-(pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid, and how are reaction conditions optimized?

Methodological Answer: Synthesis of pyrrolidine derivatives typically involves nucleophilic substitution, cyclization, or coupling reactions. For example, analogous compounds like 1-Ethylpyrrolidine-2-carboxylic acid are synthesized via alkylation of pyrrolidine-2-carboxylic acid using ethyl halides under basic conditions (e.g., NaOH) . Key parameters include:

- Temperature : 60–80°C for efficient alkylation.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Catalysts : Chiral catalysts (e.g., (S)-proline derivatives) may be required to control stereochemistry .

Data Table :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C | Higher yields at 70°C |

| Solvent | DMF | 85% purity vs. 65% in THF |

| Reaction Time | 12–24 hrs | >90% conversion at 18 hrs |

Q. How is the stereochemistry of this compound characterized, and why is it critical for biological activity?

Methodological Answer: Stereochemistry is analyzed via NMR (NOESY for spatial proximity) and X-ray crystallography. Chiral centers in pyrrolidine derivatives influence binding to biological targets (e.g., enzymes or receptors). For instance, (2S,4R)-4-phenylpyrrolidine-2-carboxylic acid shows enhanced protein stabilization due to its rigid conformation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of pyrrolidine-carboxylic acid derivatives?

Methodological Answer: Contradictions often arise from variability in assay conditions or impurities. Approaches include:

- Reproducibility Checks : Re-test compounds under standardized conditions (pH, temperature).

- Purity Analysis : Use HPLC-MS to confirm >95% purity .

- Mechanistic Studies : Employ SPR (surface plasmon resonance) to quantify target binding affinity .

Example : Conflicting cytotoxicity data for (2R)-5-oxo-pyrrolidine derivatives were resolved by identifying trace oxidation byproducts via GC-MS .

Q. How can computational modeling predict the interaction of this compound with biological targets?

Methodological Answer:

- Docking Simulations : Use Schrödinger Suite or AutoDock to model ligand-receptor interactions. For example, (2S,4R)-4-(2-carboxyphenoxy)pyrrolidine-2-carboxylic acid showed strong binding to proteases in silico, validated by crystallography .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories .

Q. What are the challenges in scaling up enantioselective synthesis of this compound for preclinical studies?

Methodological Answer:

- Catalyst Efficiency : Chiral catalysts (e.g., Ru-BINAP) may degrade at scale. Use immobilized catalysts to improve reusability .

- Purification : Chiral HPLC or crystallization with diastereomeric salts (e.g., L-tartaric acid) ensures enantiomeric excess >99% .

Data Contradiction Analysis

Q. How do structural modifications (e.g., acyl vs. alkyl substituents) alter the compound’s physicochemical properties?

Methodological Answer:

- LogP Calculations : Acyl groups (e.g., acetyl) increase hydrophobicity (LogP +0.5), while carboxylic acids enhance solubility (LogP −1.2) .

- Stability : Alkyl derivatives (e.g., 1-ethyl) are prone to oxidation, requiring inert atmospheres during storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.